molecular formula C15H26BrN B13797304 1-Decylpyridinium bromide CAS No. 2534-65-8

1-Decylpyridinium bromide

Cat. No.: B13797304
CAS No.: 2534-65-8
M. Wt: 300.28 g/mol
InChI Key: SPFVNQBOHYXSMM-UHFFFAOYSA-M
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Description

1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.

Preparation Methods

1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

C5H5N+C10H21BrC15H26BrN\text{C}_5\text{H}_5\text{N} + \text{C}_{10}\text{H}_{21}\text{Br} \rightarrow \text{C}_{15}\text{H}_{26}\text{BrN} C5​H5​N+C10​H21​Br→C15​H26​BrN

In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-Decylpyridinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.

Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Decylpyridinium bromide has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .

Comparison with Similar Compounds

1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:

This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.

Properties

CAS No.

2534-65-8

Molecular Formula

C15H26BrN

Molecular Weight

300.28 g/mol

IUPAC Name

1-decylpyridin-1-ium;bromide

InChI

InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1

InChI Key

SPFVNQBOHYXSMM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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